

chemical structure and IUPAC name of 3-Aminopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminopyrazine-2-carbaldehyde

Cat. No.: B1283474

[Get Quote](#)

An In-depth Technical Guide to 3-Aminopyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of **3-Aminopyrazine-2-carbaldehyde**. The information is curated for professionals in chemical research and drug development.

Chemical Structure and IUPAC Name

3-Aminopyrazine-2-carbaldehyde is a heterocyclic aromatic compound. The molecule consists of a pyrazine ring substituted with an amino group (-NH₂) at position 3 and a carbaldehyde group (-CHO) at position 2.

IUPAC Name: **3-aminopyrazine-2-carbaldehyde**^[1]

Chemical Structure:

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for **3-Aminopyrazine-2-carbaldehyde** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties[1]

Property	Value
Molecular Formula	C ₅ H ₅ N ₃ O
Molecular Weight	123.11 g/mol
CAS Number	32710-14-8
Appearance	Solid
XLogP3-AA	-0.2
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	1

Table 2: Spectral Data

Spectrum Type	Key Peaks/Shifts
¹ H NMR (400 MHz, DMSO-d ₆)	δ 9.95 (s, 1H), 8.36 (d, J = 2.11 Hz, 1H), 8.07 (d, J = 2.25 Hz, 1H), 7.73 (br, 2H)[2]
FTIR	Available on SpectraBase[3]
GC-MS	Available on SpectraBase[1]

Experimental Protocols

Synthesis of 3-Aminopyrazine-2-carbaldehyde[2]

This protocol describes the synthesis of **3-Aminopyrazine-2-carbaldehyde** via the reduction of Methyl 3-amino-2-pyrazinecarboxylate.

Materials:

- Methyl 3-amino-2-pyrazinecarboxylate

- Diisobutylaluminum hydride (DIBAL-H) (1 M solution in hexane)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Hexane
- 1M Hydrochloric acid
- Anhydrous magnesium sulfate

Procedure:

- Dissolve Methyl 3-amino-2-pyrazinecarboxylate (11 g) in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add diisobutylaluminum hydride (1 M in hexane, 250 mL) to the reaction mixture at -78 °C.
- Stir the reaction mixture at -78 °C for 4 hours.
- Slowly warm the reaction to 0 °C and continue stirring for an additional hour.
- Quench the reaction by the slow addition of 1M hydrochloric acid.
- Extract the product with ethyl acetate.
- Separate the organic and aqueous layers.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Grind the concentrated residue in hexane to obtain the solid product.

Yield: 3.0 g (34%)

Product Confirmation: The structure of the resulting **3-aminopyrazine-2-carbaldehyde** can be confirmed by ¹H NMR spectroscopy.[2]

Biological Context and Signaling Pathways

While direct studies on the biological activity of **3-Aminopyrazine-2-carbaldehyde** are limited, its derivatives have shown significant activity in key biological pathways, suggesting potential areas of investigation for the parent compound.

Inhibition of Ribonucleotide Reductase

A thiosemicarbazone derivative of the related compound 3-aminopyridine-2-carboxaldehyde acts as a potent inhibitor of ribonucleotide reductase. This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. The inhibitory mechanism involves the disruption of an iron-stabilized free radical within the enzyme's small subunits.

FGFR Inhibition and Downstream Signaling

Derivatives of 3-amino-pyrazine-2-carboxamide have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5] FGFRs are a family of receptor tyrosine kinases that, upon activation, initiate several downstream signaling cascades critical for cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.

Inhibition of FGFR by these pyrazine derivatives blocks the activation of key downstream pathways, including:

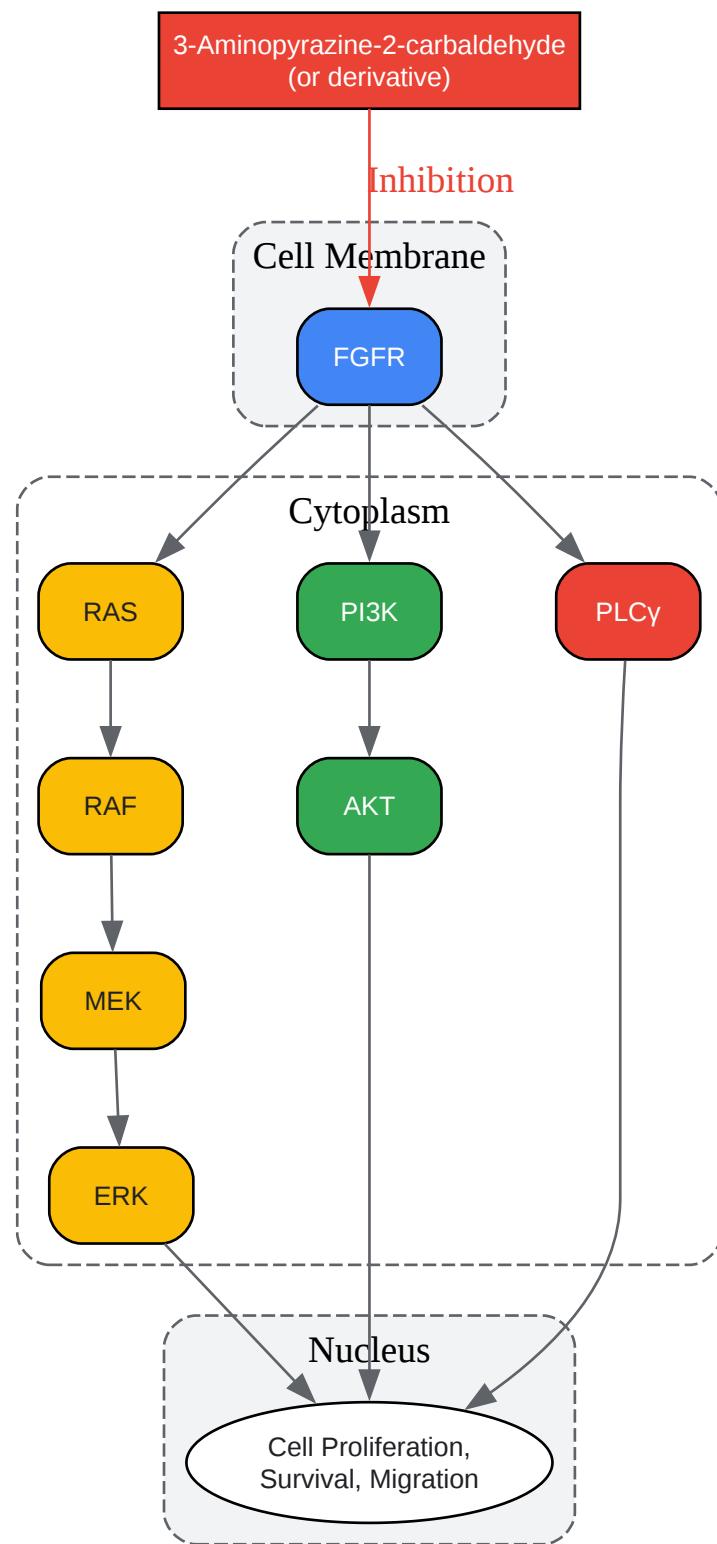
- MAPK/ERK Pathway: Regulates cell proliferation and differentiation.
- PI3K/AKT Pathway: Promotes cell survival and growth.
- PLC_Y Pathway: Involved in cell motility and calcium signaling.

The potential for **3-Aminopyrazine-2-carbaldehyde** to modulate these or related pathways warrants further investigation.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **3-Aminopyrazine-2-carbaldehyde**.



[Click to download full resolution via product page](#)

Caption: Synthetic route to **3-Aminopyrazine-2-carbaldehyde**.

Potential FGFR Signaling Inhibition

This diagram depicts the potential mechanism of action for pyrazine-based FGFR inhibitors, highlighting the downstream pathways that may be affected.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of FGFR signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminopyrazine-2-carbaldehyde | C5H5N3O | CID 15274931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-aminopyrazine-2-carbaldehyde | 32710-14-8 [amp.chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and IUPAC name of 3-Aminopyrazine-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1283474#chemical-structure-and-iupac-name-of-3-aminopyrazine-2-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com